molecular formula C13H10BF3O4 B1456150 {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid CAS No. 958457-41-5

{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid

Cat. No.: B1456150
CAS No.: 958457-41-5
M. Wt: 298.02 g/mol
InChI Key: SIWUQLYUFGJITE-UHFFFAOYSA-N
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Description

“{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of CF3OC6H4B(OH)2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a boronic acid group (B(OH)2) and a trifluoromethoxy group (CF3O) attached to the phenyl ring .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 256.6±50.0 °C at 760 mmHg, and a flash point of 109.0±30.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines, a crucial step in α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a vital role in accelerating the amidation process by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Modification and Optical Modulation

Phenyl boronic acids, including trifluoromethoxy phenylboronic acids, are utilized for saccharide recognition and as binding ligands to pendant diols. These acids are also used to anchor hydrophilic polymer backbones to the surface of hydrophobic materials like graphene or carbon nanotubes, demonstrating a clear link between molecular structure and optical properties, such as photoluminescence quantum yield (Mu et al., 2012).

Applications in Biological and Environmental Sciences

Antibacterial Activity

(Trifluoromethoxy)Phenylboronic acids, including their isomers, have shown significant antibacterial potency against strains like Escherichia coli and Bacillus cereus. The structure, acidity, and hydrogen bonding capabilities of these compounds are critical to their antimicrobial properties (Adamczyk-Woźniak et al., 2021).

Biological Signaling and Detection

Boronic acid derivatives can form complexes with saccharides, changing their electron density and spectroscopic properties. This characteristic is utilized for the selective and specific recognition of saccharides, playing a crucial role in constructing polyboronic acid sensors for biological significance (Ni, Fang, Springsteen, & Wang, 2004).

Safety and Hazards

“{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid” may cause serious eye irritation, respiratory irritation, and skin irritation. It is harmful if swallowed . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary target of {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability may be influenced by factors such as its stability and the presence of palladium catalysts .

Result of Action

The molecular effect of this compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . On a cellular level, this can lead to the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. These include the reaction conditions of the Suzuki–Miyaura coupling, such as the presence of a palladium catalyst and the tolerance of the reaction to different functional groups .

Properties

IUPAC Name

[4-[4-(trifluoromethoxy)phenoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O4/c15-13(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWUQLYUFGJITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718330
Record name {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958457-41-5
Record name {4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried 25 mL schlenk tube backfilled with argon (X3) a solution of 4-bromo-3-fluorophenol (0.346 g, 2 mmol) in N-methylpyrrolidine (8 mL) under an argon atmosphere was added 4-(trifluoromethoxy)iodobenzene (0.626 mL, 4 mmol), 2,2,6,6-tetramethylheptane-3,5-dione (0.092 mL, 0.44 mmol) and cesium carbonate (1.30 g, 4 mmol). The slurry was degassed by bubbling argon for 15 min and CuCl (0.099 g, 1 mmol) was then added. The reaction mixture was again degassed and then warmed to 100° C. for 7 h. After cooling to room temperature, Et2O (75 mL) was added slowly. The resulting slurry was filtered and the solid washed with Et2O (3×50 mL). The combined filtrates were washed with 2 M NaOH (100 mL), water (100 mL), 1 M aq HCl (100 mL), water (100 mL) and saturated brine (100 mL), the subsequently dried over Na2SO4 and concentrated under reduced pressure. The residue was purified via flash chromatography with 100% Hexane. This column was repeated three times combining the purest fractions each column to obtain pure material due to similarly eluting 4-(trifluoromethoxy)iodobenzene to afford 1-bromo-2-fluoro-4-(4-(trifluoromethoxy)phenoxy)benzene (0.15 g, 45%) as a colorless liquid. To a solution of 1-bromo-2-fluoro-4-(4-(trifluoromethoxy)phenoxy)benzene (2.1 mmol, 0.7 g) and triisopropyl borate (2.7 mmol, 0.63 mL) in dry THF (15 mL) at −78° C. was added dropwise 2.5M BuLi (6.5 mL) in Hexanes over 5 minutes. The reaction was stirred for 3 h at −78° C. at which point 10 mL of 6M HCl is added and the solution is allowed to warm up to room temperature and stir overnight. The reaction mixture was diluted with EtOAc (150 mL) and water (150 mL). The organic layer is taken separately and rinsed with water (150 mL), followed by brine (150 mL) and then dried over Na2SO4. The EtOAc is then concentrated in vacuo to afford a waxy solid which is then treated with 2M NaOH (40 mL) and stirred for 15 min diluted with water (300 mL) and stirred for 20 minutes. The solution is then filtered and the filtrate washed with hexane (3×100 mL). The aqueous layer was carefully acidified to pH 1 with 6 m HCl. The resulting white solid was filtered and dried on a high vacuum overnight to afford the titled compound in 67% yield.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-bromo-2-fluoro-4-(4-(trifluoromethoxy)phenoxy)benzene
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-(4-(trifluoromethoxy)phenoxy)benzene (5.07 g, 15.2 mmol) in THF (76 ml) at −78° C. was added n-butyllithium (7.6 ml, 2.5 M in hexanes, 19.0 mmol) dropwise. The reaction mixture was stirred 0.5 hours at −78° C., and triisopropylborate (7.0 ml, 30.4 mmol) was added. The reaction was stirred 4 hours at room temperature, quenched with 1 N HCl and stirred 0.5 hours at 0° C. The aqueous layer was extracted with ethyl acetate. The combined organic layers were extracted with brine and dried over magnesium sulfate. Purification by silica gel chromatography (0-10% methanol in dichloromethane) provided 4.38 g (4-(4-(trifluoromethoxy) phenoxy) phenyl) boronic acid (97% yield) as a light brown viscous oil. 1H NMR (400 MHz, CDCl3) δ 8.20 (d, J=8.9 Hz, 1H), 7.26 (d, J=8.9 Hz, 1H), 7.07-7.14 (m, 2H).
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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